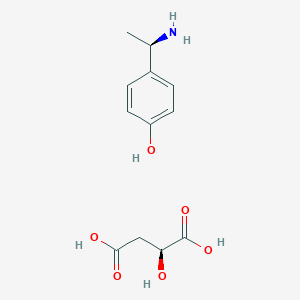

(S)-4-(1-AMINOETHYL)PHENOL

Description

Significance in Chiral Organic Chemistry

The field of chiral organic chemistry is fundamentally concerned with the synthesis and study of molecules that are non-superimposable on their mirror images. This property, known as chirality, is a cornerstone of biological systems, as living organisms are composed of and interact with chiral molecules in a highly specific manner. openaccessgovernment.org For instance, the therapeutic effect of many drugs is often associated with only one of its enantiomers, while the other may be inactive or even cause adverse effects. openaccessgovernment.org

Chiral amines, such as (S)-4-(1-AMINOETHYL)PHENOL, are of paramount importance in this context. They serve as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. openaccessgovernment.orgsigmaaldrich.comd-nb.inforesearchgate.net The demand for enantiomerically pure compounds is continually increasing in the pharmaceutical industry to develop drugs with improved efficacy and fewer side effects. google.com

Role as a Versatile Synthetic Intermediate

(S)-4-(1-AMINOETHYL)PHENOL is a versatile building block in organic synthesis due to the presence of two reactive functional groups: a primary amine and a phenolic hydroxyl group. chemimpex.com These groups allow for a wide range of chemical transformations, including amination, coupling reactions, and the formation of various derivatives. chemimpex.com

Its utility is particularly evident in the synthesis of complex pharmaceutical ingredients (APIs). For example, it serves as a key intermediate in the development of drugs targeting neurological and cardiovascular conditions. chemimpex.com The ability to introduce a specific stereocenter early in a synthetic sequence is highly advantageous, and (S)-4-(1-AMINOETHYL)PHENOL provides a reliable way to achieve this.

The synthesis of this compound can be achieved through various methods, including the stereoselective reduction of a corresponding ketone or through chiral resolution of a racemic mixture. evitachem.com One notable method involves the use of a chiral auxiliary, such as (R)-(+)-2-methyl-2-propanesulfinamide, to guide the stereoselective synthesis of the (S)-4-(1-aminoethyl)phenol core. researchgate.net

Stereochemical Importance of (S)-4-(1-AMINOETHYL)PHENOL

The "S" designation in (S)-4-(1-AMINOETHYL)PHENOL refers to the specific three-dimensional arrangement of the atoms around the chiral center. This precise stereochemistry is critical for its biological activity and its effectiveness as a chiral building block.

In drug discovery, the interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly dependent on their respective shapes. The (S)-configuration of this compound ensures a specific spatial orientation of its functional groups, allowing for optimal binding to its target and eliciting the desired physiological response. openaccessgovernment.org

The ability to synthesize and utilize enantiomerically pure compounds like (S)-4-(1-AMINOETHYL)PHENOL is a testament to the advancements in asymmetric synthesis. These methods allow chemists to selectively produce one enantiomer over the other, a crucial capability for the development of modern pharmaceuticals and other high-value chemicals. google.comnih.gov

Properties

Molecular Formula |

C12H17NO6 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

4-[(1R)-1-aminoethyl]phenol;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m10/s1 |

InChI Key |

DAXZTBVSSNGGTB-OJXSLLNDSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)N.C([C@@H](C(=O)O)O)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthesis Methodologies for S 4 1 Aminoethyl Phenol and Its Chiral Analogs

Stereoselective and Asymmetric Synthesis Routes

The creation of the single chiral center in (S)-4-(1-aminoethyl)phenol is the primary challenge in its synthesis. Methodologies are broadly categorized into chiral auxiliary-mediated approaches, which introduce a temporary chiral group to direct the reaction, and enantioselective catalysis, where a substoichiometric amount of a chiral catalyst creates the desired stereoisomer.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are recoverable compounds that, when temporarily attached to a substrate, induce high diastereoselectivity in a subsequent reaction. sigmaaldrich.comresearchgate.netyale.edu This strategy is highly effective for the synthesis of chiral primary amines. The process typically involves three main steps: covalent attachment of the chiral auxiliary, the diastereoselective reaction to form the new stereocenter, and the cleavage of the auxiliary to yield the enantiomerically enriched product. researchgate.netyale.edu

Enantiopure sulfinamides, particularly 2-methyl-2-propanesulfinamide (tert-butanesulfinamide) developed by Ellman, have become a cornerstone in the asymmetric synthesis of amines. sigmaaldrich.comyale.eduresearchgate.netresearchgate.net These versatile chiral ammonia (B1221849) equivalents are used to prepare a vast array of chiral amines. yale.edu The synthesis of the (S)-4-(1-aminoethyl)phenol core has been successfully achieved using (R)-(+)-2-methyl-2-propanesulfinamide as the chiral auxiliary. researchgate.netresearchgate.net

The general approach involves the condensation of the chiral sulfinamide with a ketone, such as 4'-hydroxyacetophenone (B195518), to form an N-sulfinyl ketimine. This intermediate is then subjected to a nucleophilic addition or reduction, where the bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. This results in the formation of the desired stereocenter with high diastereoselectivity. sigmaaldrich.comharvard.edu The final step is the removal of the sulfinyl group under mild acidic conditions to furnish the free chiral primary amine. harvard.edu

Table 1: Key Steps in Sulfinamide-Mediated Synthesis

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Imine Formation | Ketone (4'-hydroxyacetophenone), (R)-tert-butanesulfinamide, Ti(OEt)₄ | Formation of chiral N-tert-butanesulfinyl ketimine |

| 2 | Diastereoselective Reduction | Reducing agent (e.g., NaBH₄) | Creation of the stereocenter with high diastereoselectivity |

| 3 | Auxiliary Cleavage | Acidic conditions (e.g., HCl in a protic solvent) | Removal of the chiral auxiliary to yield the primary amine |

This methodology is robust and has been applied to the large-scale synthesis of various chiral amines for pharmaceutical applications. yale.edu

The key to the success of the chiral auxiliary approach lies in the diastereoselective condensation and subsequent transformation. The condensation of (R)-tert-butanesulfinamide with 4'-hydroxyacetophenone, often catalyzed by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄), generates the corresponding chiral N-sulfinyl ketimine. harvard.edu The stereochemistry of the final product is controlled during the reduction of this imine. The sulfinyl group directs the hydride delivery to the Re face of the imine C=N bond, leading to the (S)-configuration at the newly formed stereocenter after the auxiliary is cleaved. The high diastereoselectivity observed in this reduction step is crucial for obtaining the final product with high enantiomeric excess. researchgate.netresearchgate.net This strategy was a key element in the synthesis of a novel PPAR α/γ dual agonist, where the (S)-4-(1-aminoethyl)phenol core was required. researchgate.netresearchgate.net

Enantioselective Catalysis

Catalytic asymmetric synthesis represents a more atom-economical approach, as only a small amount of a chiral catalyst is needed to produce large quantities of the enantiomerically pure product. ajchem-b.com Both biocatalysts (enzymes) and metal-based catalysts have been employed for this purpose.

Biotransformations using isolated enzymes or whole-cell systems offer a green and highly selective alternative for the synthesis of chiral amines. diva-portal.org Amine transaminases (ATAs), in particular, are powerful biocatalysts for producing chiral primary amines from prochiral ketones. diva-portal.org These enzymes, which use pyridoxal-5'-phosphate (PLP) as a cofactor, transfer an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. google.com

While specific data for the direct synthesis of (S)-4-(1-aminoethyl)phenol is linked to its isomers, the methodology is highly relevant. For instance, engineered transaminase polypeptides have been developed to convert 3'-hydroxyacetophenone (B363920) into (S)-3-(1-aminoethyl)phenol with high enantiomeric excess (>99%) and conversion rates. diva-portal.orggoogle.com Similarly, the synthesis of the (R)-enantiomer of 4-(1-aminoethyl)phenol (B140669) has been achieved via kinetic resolution of the racemate using an (S)-selective ω-transaminase, leaving the (R)-amine with high enantiopurity. chemicalbook.com Industrial production of related compounds like (S)-2-(1-aminoethyl)-4-fluorophenol also utilizes transaminases for the key enantioselective reduction step.

Table 2: Examples of Enzyme-Catalyzed Synthesis of Chiral Aminophenols

| Enzyme Type | Substrate | Product | Selectivity/Yield | Reference(s) |

|---|---|---|---|---|

| Engineered Transaminase | 3'-Hydroxyacetophenone | (S)-3-(1-aminoethyl)phenol | >99% ee | google.com |

| (S)-ω-Transaminase | rac-4-(1-Aminoethyl)phenol | (R)-4-(1-Aminoethyl)phenol | >99% ee (via kinetic resolution) | chemicalbook.com |

These examples underscore the potential of biocatalysis to deliver chiral aminophenols with exceptional stereochemical purity under mild, environmentally friendly conditions.

Transition-metal-catalyzed asymmetric hydrogenation and reductive amination of ketones are powerful and versatile methods for synthesizing chiral alcohols and amines. ajchem-b.comdiva-portal.org Catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) complexed with chiral ligands have demonstrated high efficiency and enantioselectivity for a broad range of substrates. ajchem-b.comnih.gov

The direct asymmetric reductive amination of alkyl aryl ketones, such as 4'-hydroxyacetophenone, is a particularly straightforward approach. A ruthenium catalyst system, for example, using the C3-TunePhos ligand, can convert the ketone directly to the primary amine using ammonium (B1175870) acetate (B1210297) as the nitrogen source and molecular hydrogen (H₂) as the reductant. nih.gov This method provides access to a wide variety of industrially relevant primary amines with excellent enantiocontrol, often exceeding 90% ee. nih.gov

Another prominent method is the asymmetric transfer hydrogenation (ATH) of ketones, which typically uses a formic acid/triethylamine mixture as the hydrogen source. Chiral Ru-diamine complexes are highly effective catalysts for this transformation, yielding chiral alcohols with high enantioselectivity, which can then be converted to amines. nih.gov Recent advancements have also led to the development of Ru-catalyzed ATH of unprotected α-ketoamines to furnish chiral 1,2-amino alcohols with excellent yields and enantioselectivities (>99% ee). nih.gov While a specific protocol for (S)-4-(1-aminoethyl)phenol is not detailed in the cited literature, the successful application of these methods to structurally similar alkyl aryl ketones indicates their high potential for this target molecule.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (S)-4-(1-AMINOETHYL)PHENOL |

| (S)-3-(1-aminoethyl)phenol |

| (R)-4-(1-aminoethyl)phenol |

| (S)-2-(1-aminoethyl)-4-fluorophenol |

| (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol |

| 4'-hydroxyacetophenone |

| 3'-hydroxyacetophenone |

| (R)-(+)-2-methyl-2-propanesulfinamide |

| tert-butanesulfinamide |

| N-sulfinyl ketimine |

| Titanium(IV) ethoxide |

| Pyridoxal-5'-phosphate |

| Isopropylamine |

| L-alanine |

| Formic acid |

| Triethylamine |

| Ammonium acetate |

| C3-TunePhos |

Development of Novel Synthetic Pathways

The quest for more efficient and sustainable synthetic routes to enantiomerically pure compounds like (S)-4-(1-AMINOETHYL)PHENOL has led to the exploration of innovative chemical strategies. These modern approaches aim to reduce step counts, minimize waste, and enhance reaction rates and selectivity compared to traditional methods.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. nih.govsioc-journal.cn This approach minimizes the need for purification of intermediates, thereby saving time, solvents, and energy. diva-portal.org The asymmetric variant of MCRs is particularly powerful for generating chiral molecules like (S)-4-(1-AMINOETHYL)PHENOL.

While a specific MCR for the direct synthesis of (S)-4-(1-AMINOETHYL)PHENOL is not extensively documented, the principles of established MCRs, such as the Strecker and Mannich reactions, can be adapted. chemrxiv.org For instance, a three-component reaction involving 4-hydroxybenzaldehyde, a source of ammonia, and a cyanide equivalent, guided by a chiral catalyst, could theoretically produce the corresponding α-aminonitrile, a direct precursor to the target amino phenol (B47542).

A notable general method for the one-pot synthesis of free α-chiral amines from aldehydes has been developed, which involves the in situ formation of N-diphenylphosphinoylimines and subsequent enantioselective addition of dialkylzinc reagents. organic-chemistry.org This approach, utilizing an air-stable catalyst, simplifies the traditional three-step synthesis into a single, robust operation and is compatible with a range of functional groups, showcasing the potential for application to phenolic aldehydes. organic-chemistry.org The Groebke-Blackburn-Bienaymé reaction is another versatile MCR that provides rapid access to complex heterocyclic structures and has been successfully rendered asymmetric for the synthesis of axially chiral products. nih.gov These examples underscore the immense potential of applying asymmetric MCR strategies to the synthesis of valuable chiral building blocks like (S)-4-(1-AMINOETHYL)PHENOL.

Table 1: Representative Asymmetric Multicomponent Reactions for Chiral Amine Synthesis

| Reaction Type | Components | Catalyst/Auxiliary | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| Enantioselective Addition to Imines | Aldehyde, Diphenylphosphinamide, Dialkylzinc | Cu-based chiral complex | Free α-chiral amines | 41-90 | 90-97 | organic-chemistry.org |

| Asymmetric GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Chiral Phosphoric Acid | Axially chiral imidazo[1,2-a]pyridines | High to Excellent | High to Excellent | nih.gov |

| Strecker Reaction (Diastereoselective) | Acetaldehyde, (S)-α-methylbenzylamine, HCN | Chiral Amine | α-Aminonitrile | - | 90 (after processing) | chemrxiv.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. mdpi.comorganic-chemistry.org The application of microwave irradiation is particularly beneficial for reactions requiring high temperatures, as it allows for rapid and uniform heating of the reaction mixture.

The synthesis of (S)-4-(1-AMINOETHYL)PHENOL and its analogs can benefit from microwave-assisted key steps. For example, the Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a phosphite, is a well-established method for creating α-aminophosphonates, structural analogs of α-amino acids. Microwave irradiation has been shown to significantly enhance this reaction, often proceeding without a catalyst and in shorter timeframes. mdpi.comarkat-usa.org Studies have demonstrated the successful microwave-assisted Kabachnik-Fields reaction using chiral amines, such as (S)-α-phenylethylamine, to produce optically active aminophosphonate derivatives. core.ac.uk

Furthermore, other multicomponent reactions like the Gewald synthesis of 2-aminothiophenes are significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes with improved yields. organic-chemistry.org Intramolecular cyclization reactions to form substituted pyrroles from amino acid-derived enamines also show dramatic improvements in yield when conducted under microwave conditions compared to conventional heating. mdpi.com These findings highlight the potential of microwave technology to facilitate the efficient synthesis of the (S)-4-(1-AMINOETHYL)PHENOL scaffold through analogous C-N bond-forming strategies.

Table 2: Examples of Microwave-Assisted Synthesis Relevant to Chiral Amine Scaffolds

| Reaction Type | Key Reactants | Conditions | Product | Yield (%) | Time | Reference |

| Kabachnik-Fields Reaction | 2-Formylbenzoic acid, Butylamine, Diethyl phosphite | 60 °C, MW | Isoindolin-1-one-3-phosphonate | 95 | 10 min | mdpi.com |

| Gewald Reaction | Arylacetaldehyde, Malononitrile, Sulfur | 70 °C, MW, Ethanol (B145695) | 2-Aminothiophene | 78-95 | 20 min | organic-chemistry.org |

| Intramolecular Cyclization | Phenylalanine-derived enamine | MW | 4-hydroxy-2-methyl-1H-pyrrole | 86 | - | mdpi.com |

| Kabachnik-Fields Reaction | 3-Formylchromone, Butylamine, Diethyl phosphite | 100 °C, MW, Solvent-free | α-Aminophosphonate | 91 | 1 h | arkat-usa.org |

Green Chemistry Approaches to (S)-4-(1-AMINOETHYL)PHENOL Synthesis

Green chemistry principles encourage the development of chemical processes that are environmentally benign. Biocatalysis, utilizing enzymes to perform chemical transformations, is a key pillar of green chemistry, offering high selectivity under mild, aqueous conditions. diva-portal.orgacs.org The synthesis of (S)-4-(1-AMINOETHYL)PHENOL is particularly amenable to enzymatic strategies, especially through the use of transaminases.

ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amino donor (like alanine (B10760859) or isopropylamine) to a prochiral ketone, producing a chiral amine with high enantioselectivity. nih.govgoogle.com This method has been successfully applied to the synthesis of analogs of the target molecule. For example, (S)-3-(1-aminoethyl)phenol was prepared from the corresponding ketone, 3-hydroxyacetophenone, with an enantiomeric excess of >99% using the transaminase ATA-117. diva-portal.orggoogle.com Similarly, the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a key intermediate for anti-tumor drugs, has been achieved with high conversion and selectivity using an (R)-selective ω-transaminase. nih.govresearchgate.net

More advanced approaches involve multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot. chemrxiv.orgacs.orgbiorxiv.org A one-pot cascade biocatalysis system was recently developed for the asymmetric para-aminoethylation of unprotected phenols to yield chiral amines with excellent enantiomeric excess (>99% ee) and good conversions. acs.org This de novo biosynthesis pathway highlights a cutting-edge green chemistry approach to valuable chiral amines, starting from simple materials. acs.org These biocatalytic methods avoid the use of hazardous reagents and often proceed in water, representing a highly sustainable route to (S)-4-(1-AMINOETHYL)PHENOL and its chiral analogs.

Table 3: Biocatalytic Synthesis of (S)-4-(1-AMINOETHYL)PHENOL Analogs

| Enzyme(s) | Substrate | Product | Amino Donor | Conversion/Yield | Enantiomeric Excess (%) | Reference |

| ω-Transaminase (ATA-117) | 3-Hydroxyacetophenone | (S)-3-(1-aminoethyl)phenol | Isopropylamine | - | >99 | diva-portal.orggoogle.com |

| ω-Transaminase (AbTA) | 2-Hydroxy-5-fluoroacetophenone | (R)-2-(1-aminoethyl)-4-fluorophenol | (R)-α-methylbenzylamine | >99% conversion | >99 | nih.gov |

| ω-Transaminase (ATA-025) | 2-Hydroxy-5-fluoroacetophenone | (R)-2-(1-aminoethyl)-4-fluorophenol | Isopropylamine | 82% yield | >99 | researchgate.net |

| Multi-enzyme Cascade | Unprotected Phenols | para-aminoethylated phenols | Pyruvate, NH₄Cl | 51-72% conversion | >99 | acs.org |

Chemical Reactivity and Functional Group Transformations of S 4 1 Aminoethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in (S)-4-(1-AMINOETHYL)PHENOL imparts characteristic reactivity to the aromatic ring, influencing its susceptibility to oxidation, etherification, esterification, and electrophilic substitution.

Oxidation Reactions

Phenols are susceptible to oxidation to form quinones. While specific studies on the direct oxidation of (S)-4-(1-AMINOETHYL)PHENOL are not extensively detailed in the provided search results, the general reactivity of phenols suggests that it can be oxidized. For instance, p-hydroxyphenylethylamine derivatives can undergo oxidation. The oxidation of related phenethylamine (B48288) derivatives by enzymes like cytochrome P450 has been studied, indicating that the phenolic ring is a target for oxidative metabolism nih.gov.

Etherification and Esterification

The hydroxyl group of (S)-4-(1-AMINOETHYL)PHENOL can undergo etherification to form ethers and esterification to form esters. These reactions are fundamental transformations for protecting the hydroxyl group or for introducing new functional moieties.

Etherification: The synthesis of N-alkylated octopamine (B1677172) derivatives, a closely related compound, implies that the phenolic hydroxyl group can be alkylated, though the provided study focuses on N-alkylation nih.govjst.go.jpresearchgate.net. General methods for the O-alkylation of phenols are well-established and can be applied to (S)-4-(1-AMINOETHYL)PHENOL.

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a common method for producing esters masterorganicchemistry.comresearchgate.net. This reaction is an equilibrium process. While specific examples with (S)-4-(1-AMINOETHYL)PHENOL are not detailed, the principles of Fischer esterification are applicable.

Table 1: General Conditions for Etherification and Esterification of Phenols

| Reaction | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone) | Alkyl Phenyl Ether |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H2SO4), Heat | Phenyl Ester |

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This high reactivity can sometimes lead to multiple substitutions.

Nitration: The nitration of benzene (B151609) and its derivatives is a classic example of electrophilic aromatic substitution masterorganicchemistry.comyoutube.comyoutube.com. The reaction of benzene with nitric acid in the presence of sulfuric acid generates the nitronium ion (NO2+), which is the active electrophile. For highly activated rings like phenols, the reaction can proceed under milder conditions, but may require careful control to avoid over-reaction.

Halogenation: Similar to nitration, halogenation introduces a halogen atom onto the aromatic ring. The reactivity of phenols is such that halogenation can often occur without a Lewis acid catalyst.

Table 2: Electrophilic Aromatic Substitution Reactions of Phenols

| Reaction | Reagent | Electrophile | Typical Products |

| Nitration | HNO3 / H2SO4 | NO2+ | o-Nitrophenol, p-Nitrophenol |

| Halogenation | Br2 in CCl4 | Br+ | o-Bromophenol, p-Bromophenol |

| Sulfonation | Fuming H2SO4 | SO3 | o-Hydroxybenzenesulfonic acid, p-Hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X / AlCl3 | R+ | o-Alkylphenol, p-Alkylphenol |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | RCO+ | o-Hydroxyacetophenone, p-Hydroxyacetophenone |

Reactions of the Chiral Aminoethyl Moiety

The primary amine of the chiral aminoethyl group is a key site for various transformations, including amination, coupling reactions, and reductions of related functionalities.

Amination and Coupling Reactions

The amino group of (S)-4-(1-AMINOETHYL)PHENOL can act as a nucleophile in various reactions, allowing for the formation of new carbon-nitrogen bonds.

N-Alkylation and N-Acylation: Studies on the related compound octopamine have demonstrated that the amino group can be readily N-alkylated and N-acetylated nih.govjst.go.jpresearchgate.netnih.govnist.gov. For instance, a series of N-alkylated octopamine derivatives were synthesized to study their structure-activity relationships with octopamine receptors nih.govjst.go.jpresearchgate.net. Similarly, N-acetylation of octopamine has been observed in biological systems nih.govnist.gov. These transformations are crucial for modifying the pharmacological properties of the molecule.

Table 3: N-Alkylation and N-Acylation of Amines

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride or Anhydride | Amide |

Reductions of Related Functional Groups

While (S)-4-(1-AMINOETHYL)PHENOL itself contains a primary amine, related functional groups such as imines or amides can be reduced to form amines. A common synthetic route to primary amines is through the reductive amination of ketones or aldehydes wikipedia.orgmasterorganicchemistry.comtaylorfrancis.comorganic-chemistry.org. For example, a primary amine can be synthesized from an aldehyde without the need for protecting groups using excess ammonium (B1175870) acetate (B1210297) taylorfrancis.com. This method involves the in-situ formation of an imine followed by its reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride masterorganicchemistry.com.

The reduction of a benzylic alcohol, such as in the related compound 4-hydroxy-alpha-((methylamino)methyl)benzyl alcohol, can also be achieved. For instance, benzylic alcohols can be reduced to the corresponding hydrocarbons using hydriodic acid in a biphasic system nih.gov.

Formation of Schiff Bases and Imines

The primary amino group of (S)-4-(1-aminoethyl)phenol readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). The reaction is typically reversible and often catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The formation of these imine derivatives is a fundamental transformation that serves as a gateway to more complex molecular structures. The reaction conditions can be tuned to achieve high yields. For instance, the condensation of various aminophenols with substituted benzaldehydes is a well-established method for synthesizing Schiff bases. mediresonline.orgnih.gov The general reaction involves mixing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, sometimes with gentle heating or refluxing. nih.gov

The general scheme for the formation of a Schiff base from (S)-4-(1-aminoethyl)phenol is as follows:

General Reaction Scheme for Schiff Base Formation

(S)-4-(1-aminoethyl)phenol + R-CHO/R-CO-R' --[Acid Catalyst]--> Schiff Base + H₂O

Research on aminophenol derivatives has demonstrated that these reactions can proceed efficiently with a variety of aromatic aldehydes. mediresonline.orgresearchgate.net The resulting Schiff bases are not only stable compounds but are also pivotal intermediates in organic synthesis and coordination chemistry.

Interactive Table: Conditions for Schiff Base Synthesis with Aminophenols

| Amine Reactant | Carbonyl Reactant | Catalyst/Solvent | Conditions | Product Type | Yield (%) | Reference |

| 4-Aminophenol (B1666318) | Benzaldehyde | Methanol | Stirring, Cooling | Imine | 98.28 | mediresonline.org |

| 4-Aminophenol | Anisaldehyde | Methanol | Stirring, Cooling | Imine | 95.7 | mediresonline.org |

| 4-Aminophenol | 4-Nitrobenzaldehyde | Methanol | Stirring, Cooling | Imine | 91.6 | mediresonline.org |

| 2-Aminophenols | Trimethinium salts | Triethylamine/Ethanol | Reflux | Allylidene amino phenol | High | nih.gov |

| 2-Aminophenol | Substituted Benzaldehydes | Ethanol | Reflux | Imine | Good-Excellent | researchgate.net |

Derivatization for Specialized Reagents

The chiral nature and bifunctionality of (S)-4-(1-aminoethyl)phenol make it an excellent starting material for the synthesis of specialized reagents, particularly chiral ligands and catalysts for asymmetric synthesis. Asymmetric catalysis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule, which is crucial in the pharmaceutical industry.

The amino and hydroxyl groups can be selectively modified to introduce other functionalities or to coordinate with metal centers. For example, the amine can be transformed into amides, sulfonamides, or phosphinamides, while the phenolic hydroxyl can be converted into ethers or esters. These modifications can be used to create bidentate or polydentate ligands that can chelate to a metal, forming a stable, chiral catalytic complex.

Examples of specialized reagents derived from chiral backbones include:

Chiral Phosphine-Phosphite Ligands: These are used in highly enantioselective rhodium-catalyzed asymmetric hydrogenation reactions. nih.gov The synthesis involves creating phosphorus-containing groups that coordinate to the metal center, with the chirality of the ligand backbone directing the stereochemical outcome of the reaction.

NOBINAc Ligands: This class of ligands combines the axial chirality of binaphthyl scaffolds with the coordination properties of mono-N-protected amino acids. They have been successfully used in palladium-catalyzed enantioselective C–H activation and cycloaddition reactions. acs.org

Chiral Phase-Transfer Catalysts: Derivatives of cinchona alkaloids have been developed to catalyze umpolung reactions of imines, enabling the asymmetric synthesis of complex chiral molecules like γ-amino ketones. nih.gov

Aminophenol-based Catalysts: Chiral aminophenols have been shown to catalyze reactions between N-phosphinoylimines and allylboronic esters, producing chiral homoallylic amines. researchgate.net

The derivatization of (S)-4-(1-aminoethyl)phenol allows for the creation of a chiral environment around a catalytic center, which is the key principle behind asymmetric catalysis. The precise stereochemistry of the (S)-enantiomer is transferred during the catalytic cycle to produce an enantioenriched product.

Transformations for Complex Molecular Architectures

Beyond simple functional group transformations, (S)-4-(1-aminoethyl)phenol can participate in more complex reactions that build intricate molecular frameworks. These reactions often involve the formation of new rings and the selective functionalization of the aromatic core.

Annulation Reactions

Annulation reactions, or ring-forming reactions, are powerful tools for constructing cyclic systems. For (S)-4-(1-aminoethyl)phenol, a key annulation pathway is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com (S)-4-(1-aminoethyl)phenol is an α-methyl substituted β-phenylethylamine, making it a suitable substrate for this transformation.

The mechanism proceeds through two key steps:

Formation of a Schiff base (iminium ion under acidic conditions) from the amine and the carbonyl compound. nrochemistry.com

An intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the electrophilic iminium carbon, leading to ring closure. jk-sci.com

The phenolic hydroxyl group is an electron-donating group, which activates the aromatic ring and facilitates the electrophilic cyclization step, often allowing the reaction to proceed under milder conditions. jk-sci.com The Pictet-Spengler reaction is a cornerstone in the synthesis of a vast array of alkaloids and pharmacologically active compounds containing the tetrahydroisoquinoline scaffold. mdpi.com The inherent chirality of (S)-4-(1-aminoethyl)phenol can be used to control the stereochemistry of the newly formed chiral center in the product, making the asymmetric Pictet-Spengler reaction a valuable synthetic strategy. mdpi.com

Furthermore, imines derived from the subject compound can undergo other types of annulation reactions, such as [4+1] cycloadditions or reactions with lithiated toluamides, to form various polycyclic lactams and other heterocyclic structures. researchgate.netnih.gov

Interactive Table: Key Features of the Pictet-Spengler Reaction

| Feature | Description | Reference |

| Reactants | β-Arylethylamine and an aldehyde or ketone | jk-sci.com |

| Product | Tetrahydroisoquinoline | mdpi.com |

| Catalyst | Protic acid (e.g., HCl, TFA) or Lewis acid | wikipedia.orgjk-sci.com |

| Key Intermediate | Iminium ion | nrochemistry.com |

| Mechanism | Condensation followed by intramolecular electrophilic aromatic substitution | wikipedia.org |

| Influence of Substituents | Electron-donating groups on the aryl ring (like -OH) increase reactivity | jk-sci.com |

Csp2-H Functionalization

Direct Csp²-H functionalization is a modern and powerful strategy for modifying aromatic rings, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov This approach involves the selective cleavage of a carbon-hydrogen bond on the aromatic ring and its replacement with a new carbon-carbon or carbon-heteroatom bond. nih.gov

For (S)-4-(1-aminoethyl)phenol, the phenyl ring has several C-H bonds that can be targeted for functionalization. The primary challenge lies in controlling the chemo- and regioselectivity of the reaction due to the presence of multiple reactive sites (the -OH and -NH2 groups) and different positions on the ring (ortho and meta to the existing substituents). rsc.org

The phenolic hydroxyl group is a powerful ortho-, para-directing group. Since the para-position is already substituted, functionalization is expected to occur primarily at the ortho-positions (C2 and C6). researchgate.net The aminoethyl group can also act as a directing group, often with the assistance of a metal catalyst, to guide functionalization to a specific C-H bond. nih.govresearchgate.net

Various catalytic systems, often based on transition metals like palladium, rhodium, or ruthenium, have been developed for the C-H functionalization of phenols. rsc.orgresearchgate.net These methods can be used for:

Alkylation: Introducing alkyl groups at the ortho-position. researchgate.net

Arylation: Forming biaryl linkages.

Acylation: Adding acyl groups to the ring.

Controlling the reaction conditions and choosing the appropriate catalyst and directing group strategy are crucial for achieving the desired regioselectivity and yield, thereby enabling the synthesis of highly substituted and complex phenolic compounds from simple precursors. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization of S 4 1 Aminoethyl Phenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the molecular structure, functional groups, and bonding arrangements.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FT-IR spectrum of (S)-4-(1-AMINOETHYL)PHENOL exhibits characteristic absorption bands corresponding to its phenolic hydroxyl group, primary amine, and substituted benzene (B151609) ring.

The broad absorption band observed in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its breadth arising from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine typically appear in the same region as two distinct bands for the symmetric and asymmetric modes. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is characterized by absorptions due to aromatic C=C ring stretching and N-H bending vibrations. The C-O stretching of the phenol (B47542) and the C-N stretching of the amine are expected in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. Out-of-plane (OOP) bending of the aromatic C-H bonds gives rise to strong bands in the 650-900 cm⁻¹ region, which are indicative of the 1,4-disubstitution pattern of the benzene ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for (S)-4-(1-AMINOETHYL)PHENOL

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Ethyl (-CH, -CH₃) |

| 1500-1620 | C=C stretch | Aromatic Ring |

| 1450-1650 | N-H bend | Primary Amine (-NH₂) |

| 1200-1300 | C-O stretch | Phenol |

| 1000-1200 | C-N stretch | Amine |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR. The Raman spectrum of (S)-4-(1-AMINOETHYL)PHENOL would be expected to show strong bands for the aromatic ring vibrations.

Key features in the Raman spectrum would include the aromatic C-H stretching vibrations around 3050 cm⁻¹ and the aliphatic C-H stretching of the ethyl group between 2850 and 3000 cm⁻¹. The aromatic ring stretching modes, particularly the ring breathing mode around 1600 cm⁻¹, are typically strong in the Raman spectrum. Other vibrations such as the C-C stretching of the ethyl group and various bending modes would also be present. The study of aromatic amines by Raman spectroscopy has shown that the interaction between the amine group and a metal surface can significantly enhance and shift the Raman signals of the NH₂ group, a phenomenon relevant in surface-enhanced Raman scattering (SERS) studies rsc.orgwikipedia.org.

Table 2: Predicted Raman Shifts for (S)-4-(1-AMINOETHYL)PHENOL

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Ethyl (-CH, -CH₃) |

| ~1600 | C=C stretch (ring breathing) | Aromatic Ring |

| ~1350 | C-H in-plane bend | Ethyl (-CH, -CH₃) |

| ~1200 | C-C stretch | Aromatic Ring |

| ~1000 | C-C stretch | Ethyl-Aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of (S)-4-(1-AMINOETHYL)PHENOL provides information on the number, connectivity, and chemical environment of the hydrogen atoms. The aromatic protons on the para-substituted ring typically appear as two distinct doublets in the region of δ 6.5-7.5 ppm. The proton attached to the chiral carbon (methine proton) would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons would, in turn, appear as a doublet due to coupling with the single methine proton. The chemical shifts of the amine (NH₂) and hydroxyl (OH) protons can vary and often appear as broad singlets, which can be confirmed by D₂O exchange.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for (S)-4-(1-AMINOETHYL)PHENOL

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenolic -OH | 8.0-9.5 | broad singlet | - |

| Aromatic H (ortho to -OH) | 6.6-6.8 | doublet | ~8.5 |

| Aromatic H (ortho to -CH(NH₂)CH₃) | 7.0-7.2 | doublet | ~8.5 |

| Methine -CH | 4.0-4.3 | quartet | ~6.7 |

| Amine -NH₂ | 1.5-3.0 | broad singlet | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of (S)-4-(1-AMINOETHYL)PHENOL, each unique carbon atom gives a single peak. The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most downfield of the aromatic carbons, typically around δ 155 ppm. The other aromatic carbons will appear in the range of δ 115-130 ppm. The chiral methine carbon (-CH) will be found in the aliphatic region, around δ 50 ppm, while the methyl carbon (-CH₃) will be the most upfield, typically below δ 25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for (S)-4-(1-AMINOETHYL)PHENOL

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~155 |

| C-CH(NH₂)CH₃ | ~135 |

| Aromatic CH (ortho to -CH(NH₂)CH₃) | ~128 |

| Aromatic CH (ortho to -OH) | ~115 |

| Methine -CH | ~50 |

The determination of the absolute configuration of a chiral molecule like (S)-4-(1-AMINOETHYL)PHENOL often requires more advanced NMR techniques. One common method involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

When a chiral molecule is reacted with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, different NMR spectra. The chemical shift differences between the diastereomers can be used to determine the enantiomeric purity and, in some cases, the absolute configuration of the original molecule.

Alternatively, chiral solvating agents can be used. These agents form transient diastereomeric complexes with the enantiomers of the analyte in solution. This interaction creates a different magnetic environment for each enantiomer, leading to the splitting of NMR signals. Lanthanide-based chiral shift reagents are a classic example of CSAs, which induce large chemical shift differences between the enantiomers libretexts.org. For amines similar to (S)-4-(1-AMINOETHYL)PHENOL, chiral acids are often employed as solvating agents to create diastereomeric salts in situ, allowing for the determination of enantiomeric excess by integration of the separated signals in the ¹H NMR spectrum chemicalbook.comnist.gov.

Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all proton and carbon signals in the molecule, which is a prerequisite for more advanced stereochemical studies youtube.comyoutube.com. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is another powerful technique for determining the absolute configuration of chiral molecules in solution nih.govwikipedia.org.

Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parent chromophore for (S)-4-(1-aminoethyl)phenol is 4-aminophenol (B1666318). The UV-Vis spectrum of 4-aminophenol exhibits absorption maxima that are influenced by the solvent and pH. In an acidic mobile phase (pH ≤ 3), 4-aminophenol shows absorption maxima at approximately 194 nm, 218 nm, and 272 nm. sielc.com The presence of the aminoethyl group at the para position is expected to cause a slight shift in these absorption bands.

Derivatization of the amino or phenolic hydroxyl group will significantly alter the electronic structure and, consequently, the UV-Vis spectrum. For instance, the formation of Schiff base derivatives of 4-aminophenol leads to new absorption bands and can result in bathochromic (red) or hypsochromic (blue) shifts depending on the substituent. mdpi.com

Table 2: UV-Vis Absorption Maxima of 4-Aminophenol

| Wavelength (λmax) | Solvent/Conditions | Reference |

| 194 nm, 218 nm, 272 nm | Acidic mobile phase (pH ≤ 3) | sielc.com |

| ~230 nm and ~290 nm | Not specified | researchgate.net |

Fluorescence spectroscopy is a sensitive technique that can provide information about the electronic structure and environment of a molecule. Phenol itself is a fluorescent compound with an excitation peak at 273 nm and an emission peak at 300 nm. aatbio.com The introduction of an amino group, as in 4-aminophenol, can modify the fluorescence properties. The fluorescence of phenol and its derivatives is often sensitive to the solvent environment and pH. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. For (S)-4-(1-aminoethyl)phenol (C₈H₁₁NO), the expected exact mass can be calculated and compared with the measured mass to confirm its identity.

While a specific high-resolution mass spectrum for (S)-4-(1-aminoethyl)phenol was not found, the fragmentation pattern can be predicted based on the analysis of similar compounds like 4-aminophenol. In the electron ionization (EI) mass spectrum of 4-aminophenol, a characteristic fragmentation involves the loss of a hydrogen atom to form a stable ion, and further fragmentation can occur. chemicalbook.com For silylated derivatives of 4-aminophenol, specific fragmentation patterns are also observed. nist.gov

The molecular weight of 4-(1-aminoethyl)phenol (B140669) is 137.18 g/mol . nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for (S)-4-(1-aminoethyl)phenol

| Ion | Formula | Calculated m/z |

| [M]+• | C₈H₁₁NO | 137.0841 |

| [M+H]+ | C₈H₁₂NO | 138.0919 |

| [M+Na]+ | C₈H₁₁NNaO | 160.0738 |

LC-MS is a versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. For chiral compounds like (S)-4-(1-aminoethyl)phenol, chiral LC-MS methods can be developed for enantiomeric separation and quantification. osti.gov This often involves the use of chiral stationary phases or chiral derivatizing agents. nih.gov

The development of chiral LC-MS methods is crucial for pharmacokinetic and pharmacodynamic studies of chiral drugs, as enantiomers can exhibit different biological activities. osti.gov Mass spectrometry detection offers advantages over traditional UV detection, including higher sensitivity and specificity. Since enantiomers have identical mass spectra, their separation in the chromatography step is essential for individual quantification. osti.govacs.org

While specific LC-MS studies detailing the analysis of (S)-4-(1-aminoethyl)phenol were not identified in the search results, the general principles of chiral LC-MS are applicable. The amino and phenol groups in (S)-4-(1-aminoethyl)phenol allow for derivatization to enhance chromatographic separation and ionization efficiency in the mass spectrometer.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. This method is particularly well-suited for the enantioselective analysis of chiral compounds like (S)-4-(1-aminoethyl)phenol. The separation in chiral CE is achieved by adding a chiral selector to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and, consequently, their separation.

The coupling of CE with MS provides not only information on the migration time, which is indicative of the enantiomer, but also the mass-to-charge ratio (m/z), confirming the identity of the compound. For the analysis of (S)-4-(1-aminoethyl)phenol, a common approach involves the use of cyclodextrins as chiral selectors. The choice of the specific cyclodextrin (B1172386) and its concentration, along with the pH of the background electrolyte, are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

A significant challenge in CE-MS is the potential for non-volatile chiral selectors to contaminate the ion source of the mass spectrometer. To mitigate this, techniques such as the partial filling of the capillary with the chiral selector are employed. This approach ensures that the enantiomers are separated within the capillary but prevents the chiral selector from entering the mass spectrometer. The high resolving power of CE allows for the separation of enantiomers with very similar structures, making it an invaluable tool for determining the enantiomeric purity of (S)-4-(1-aminoethyl)phenol.

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4.0 |

| Chiral Selector | 10 mM sulfated-β-cyclodextrin |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Applied Voltage | 25 kV |

| MS Ionization | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Time-of-Flight (TOF) |

The data in this table is illustrative of a typical CE-MS method for chiral separation of small amines and may not represent the exact conditions for (S)-4-(1-aminoethyl)phenol.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion mobility-mass spectrometry (IM-MS) is a multidimensional analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. While mass spectrometry itself is "chiral-blind" as enantiomers have the same mass, IM-MS can distinguish between chiral molecules. This is typically achieved by forming diastereomeric complexes with a chiral selector, which then exhibit different drift times in the ion mobility cell due to their distinct three-dimensional structures and corresponding collision cross-sections (CCS).

Alternatively, a chiral drift gas can be used to induce different interactions with the enantiomers, leading to their separation. As protonated (S)-4-(1-aminoethyl)phenol and its enantiomer traverse the drift tube filled with an inert gas, their different spatial arrangements would lead to a measurable difference in their arrival times at the detector if a chiral environment is introduced. The CCS is a key parameter derived from IM-MS experiments and represents the effective area of the ion as it collides with the drift gas. Even subtle differences in the gas-phase conformation of diastereomeric adducts of the enantiomers of 4-(1-aminoethyl)phenol can result in different CCS values, enabling their separation and quantification.

The high speed of IM-MS separations, occurring on a millisecond timescale, makes it a valuable tool for high-throughput screening and analysis of chiral compounds.

| Ion Species | Adduct | Drift Time (ms) | Collision Cross Section (Ų) |

| (S)-4-(1-aminoethyl)phenol | [M+H]⁺ | 12.5 | 135.2 |

| (R)-4-(1-aminoethyl)phenol | [M+H]⁺ | 12.8 | 137.1 |

| (S)-4-(1-aminoethyl)phenol + Chiral Selector | [M+CS+H]⁺ | 18.2 | 210.5 |

| (R)-4-(1-aminoethyl)phenol + Chiral Selector | [M+CS+H]⁺ | 18.9 | 215.8 |

This table presents hypothetical data to illustrate the separation of enantiomers using IM-MS. Actual values would be dependent on the specific chiral selector and experimental conditions.

Other Characterization Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition kinetics. For (S)-4-(1-aminoethyl)phenol, TGA can provide information about its decomposition temperature and the presence of any residual solvents or impurities.

The TGA curve of a related compound, p-aminophenol, shows a single-step decomposition process. It is expected that (S)-4-(1-aminoethyl)phenol would exhibit a similar thermal decomposition profile. The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidation. The onset temperature of decomposition is a key indicator of the thermal stability of the compound. Any significant mass loss at lower temperatures could indicate the presence of volatile impurities or adsorbed water. The final residual mass at the end of the analysis provides information about the formation of any non-volatile decomposition products.

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |

| 25-150 | < 1% | Loss of adsorbed moisture/solvent |

| 150-350 | ~95% | Main decomposition of the organic structure |

| >350 | ~4% | Residual char |

This table provides representative TGA data for a substituted aminophenol and illustrates the expected thermal decomposition behavior.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a pure sample of (S)-4-(1-aminoethyl)phenol, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₈H₁₁NO. This technique is crucial for confirming the empirical formula of a newly synthesized compound and as an indicator of its purity.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. The presence of significant deviations between the experimental and theoretical values can indicate the presence of impurities or an incorrect structural assignment.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 70.04 | 70.12 |

| Hydrogen (H) | 8.08 | 8.15 |

| Nitrogen (N) | 10.21 | 10.15 |

| Oxygen (O) | 11.66 | (by difference) |

The experimental values in this table are hypothetical and represent a typical result for a pure sample. The oxygen content is often determined by difference.

X-ray Diffraction for Structural Confirmation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For a chiral compound like (S)-4-(1-aminoethyl)phenol, single-crystal XRD can unambiguously confirm its absolute configuration. The diffraction pattern produced when a crystal is irradiated with X-rays is unique to its internal atomic structure.

By analyzing the positions and intensities of the diffracted beams, it is possible to determine the unit cell dimensions, the space group, and the precise coordinates of each atom within the crystal lattice. This information provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For chiral molecules, the determination of the absolute structure is often possible through the analysis of anomalous dispersion effects.

| Parameter | 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1753 (10) |

| b (Å) | 8.1939 (7) |

| c (Å) | 14.0326 (11) |

| β (°) | 93.333 (1) |

| Volume (ų) | 1397.6 (2) |

| Z | 4 |

This table presents crystallographic data for a derivative of 4-(1-aminoethyl)phenol to demonstrate the type of information obtained from a single-crystal XRD analysis.

Theoretical and Computational Chemistry Studies of S 4 1 Aminoethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are essential tools in computational chemistry for predicting molecular structure, properties, and reactivity wikipedia.orgopenaccessjournals.com. These methods solve the Schrödinger equation for a given molecule, providing detailed insights into its electronic structure and behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems researchgate.net. It is often used in chemistry and physics to predict the properties of molecules and materials. DFT calculations for related aminophenol derivatives have been performed to understand their stability and reactivity researchgate.net. However, specific DFT studies on (S)-4-(1-AMINOETHYL)PHENOL are not available in the reviewed literature.

Geometry Optimization and Molecular Structure

This subsection would typically detail the optimized bond lengths, bond angles, and dihedral angles of (S)-4-(1-AMINOETHYL)PHENOL as calculated by DFT methods. This process finds the lowest energy arrangement of the atoms in the molecule.

Vibrational and Electronic Properties Prediction

This area would focus on the predicted infrared (IR) and Raman vibrational frequencies, as well as electronic properties like dipole moment and polarizability, derived from DFT calculations.

HOMO-LUMO Analysis and Electronic Structure

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be presented here. The energies of these frontier orbitals are crucial for understanding a molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors

Global and local reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, would be discussed to predict the reactive sites of the molecule for nucleophilic and electrophilic attacks.

Ab Initio Methods

Ab initio methods are computational chemistry methods based on quantum chemistry that are derived directly from theoretical principles, without the inclusion of experimental data acs.org. They are used to predict molecular properties with high accuracy. While these methods have been applied to the broader class of phenethylamines, specific studies dedicated to (S)-4-(1-AMINOETHYL)PHENOL were not found.

Conformational Analysis and Intermolecular Interactions

(S)-4-(1-aminoethyl)phenol possesses both a hydrogen bond donor (the phenolic hydroxyl group, -OH) and a hydrogen bond acceptor (the lone pair of electrons on the amino group, -NH2). However, due to the para substitution pattern, the hydroxyl and aminoethyl groups are positioned on opposite sides of the benzene (B151609) ring. This significant distance makes direct intramolecular hydrogen bonding between the phenolic -OH and the side-chain -NH2 sterically impossible.

Non-covalent interactions are crucial for understanding the molecule's behavior in various environments. Beyond the potential for weak N-H···π bonds, other non-covalent forces at play within (S)-4-(1-aminoethyl)phenol include:

Steric Repulsion: Repulsive forces between the electron clouds of the atoms in the ethyl side chain and the aromatic ring prevent certain conformations and define the rotational energy barriers.

In a condensed phase (solid or liquid), intermolecular non-covalent interactions would dominate. These include strong intermolecular hydrogen bonds where the phenolic -OH of one molecule interacts with the -NH2 of a neighboring molecule (O-H···N) or vice versa (N-H···O). A comprehensive analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be necessary to fully characterize and quantify both the intra- and intermolecular forces, but such specific studies for this compound are not found in the literature.

The conformation of (S)-4-(1-aminoethyl)phenol is expected to be sensitive to the solvent environment. The polarity and hydrogen-bonding capability of the solvent would directly impact the molecule's preferred shape.

In non-polar (aprotic) solvents: Intramolecular forces would be the primary determinants of conformation.

In polar (protic) solvents like water or methanol: The solvent molecules would compete to form strong intermolecular hydrogen bonds with the -OH and -NH2 groups. This solvation would likely disrupt weaker intramolecular interactions and could favor more extended, open conformations of the side chain to maximize exposure to the solvent.

While the principles of solvent effects are well-established, specific molecular dynamics simulations or computational studies detailing the conformational changes of (S)-4-(1-aminoethyl)phenol in different solvents have not been identified in the reviewed literature.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for predicting how a molecule interacts with biological targets and for understanding its dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery for predicting binding affinity and mode of interaction.

Although molecular docking studies have been performed on various 4-aminophenol (B1666318) derivatives for different biological targets, no specific molecular docking simulations for (S)-4-(1-aminoethyl)phenol against a particular protein receptor are available in the public scientific literature. To perform such a study, a specific biological target would need to be identified, and the simulation would predict binding energy, key interacting amino acid residues, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Molecular dynamics (MD) simulations provide detailed information on the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment. An MD simulation of (S)-4-(1-aminoethyl)phenol, typically in a solvent box (e.g., water), would allow for the exploration of its conformational landscape over time.

Such simulations could be used to:

Determine the relative populations of different conformers.

Analyze the stability and dynamics of intermolecular hydrogen bonds with solvent molecules.

Calculate thermodynamic properties like the free energy of solvation.

Despite the utility of this technique, a search of the scientific literature did not yield any specific molecular dynamics simulation studies focused on (S)-4-(1-aminoethyl)phenol.

Applications in Advanced Organic Synthesis and Materials Science Research

Chiral Building Block in Complex Molecule Synthesis

The primary value of (S)-4-(1-AMINOETHYL)PHENOL in organic synthesis lies in its nature as a chiral building block. chemimpex.comnih.gov Chiral building blocks are enantiomerically pure compounds used as starting materials to construct more complex molecules, transferring their stereochemical information to the final product. nih.govsemanticscholar.org This approach is fundamental in modern synthetic chemistry, particularly for producing enantiopure pharmaceuticals and agrochemicals where specific stereoisomers are required for biological activity. nih.govnih.gov The use of such building blocks simplifies complex syntheses and ensures the stereochemical integrity of the target molecule. nih.govscitechdaily.com

(S)-4-(1-AMINOETHYL)PHENOL serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com Chiral amines are essential structural motifs found in a vast number of active pharmaceutical ingredients (APIs). researchgate.netnih.gov The enantiomer, (R)-4-(1-Aminoethyl)phenol, is noted for its role in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other therapeutic agents for treating mood disorders. chemimpex.com Similarly, the (S)-enantiomer is a crucial precursor for creating compounds with specific biological activities, where the stereochemistry at the ethylamine (B1201723) side chain is critical for binding to biological targets like enzymes and receptors. chemimpex.com Its utility extends to biochemical research, where it is used in studies related to enzyme activity and protein interactions, helping to provide insights into biological processes. chemimpex.comchemimpex.com

| Pharmaceutical Application Area | Role of (S)-4-(1-AMINOETHYL)PHENOL | Relevant Compound Class |

| Neuropharmacology | Precursor for CNS-active agents | Selective Serotonin Reuptake Inhibitors (SSRIs) |

| Drug Discovery | Chiral scaffold for new therapeutic agents | Bioactive Molecules, Enzyme Inhibitors |

| Biochemical Research | Tool for studying protein-ligand interactions | Molecular Probes |

This table summarizes the applications of (S)-4-(1-AMINOETHYL)PHENOL as a precursor in pharmaceutical research and development.

In agricultural chemistry, enantiomerically pure compounds are increasingly important for developing more effective and environmentally safer pesticides and herbicides. chemimpex.comnih.gov (S)-4-(1-AMINOETHYL)PHENOL and its derivatives are utilized in the formulation of agrochemicals. chemimpex.comchemimpex.com The specific stereoisomer can exhibit higher activity against the target pest while showing reduced toxicity towards non-target organisms, thus lowering the required application rates and minimizing environmental impact. nih.govnih.gov The compound serves as a valuable intermediate for creating complex agrochemicals where biological activity is dependent on a specific chirality. chemimpex.comresearchgate.net

The dual functionality of (S)-4-(1-AMINOETHYL)PHENOL, possessing both a nucleophilic amine and a phenolic ring, makes it a suitable precursor for the synthesis of chiral heterocyclic compounds. Heterocyclic structures are ubiquitous in medicinal chemistry and natural products. The primary amine can readily participate in condensation reactions with carbonyl compounds or undergo cyclization to form a variety of nitrogen-containing rings. For instance, it can be used to synthesize chiral benzoxazines or other fused heterocyclic systems where the stereocenter is preserved. The synthesis of Schiff bases from 4-aminophenol (B1666318) derivatives is a common strategy for creating precursors to more complex heterocyclic molecules. mdpi.comnih.gov The chiral ethylamine moiety of (S)-4-(1-AMINOETHYL)PHENOL can direct the stereochemical outcome of subsequent cyclization reactions, providing access to enantiomerically enriched heterocyclic scaffolds.

Role in Catalysis Research

Beyond its role as a structural component, (S)-4-(1-AMINOETHYL)PHENOL is a valuable molecule in the field of asymmetric catalysis. Its chiral nature allows it to be used in the development of catalysts and ligands that can induce stereoselectivity in chemical reactions, a cornerstone of modern chemical synthesis. nih.gov

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst capable of influencing the stereochemical outcome of a reaction. mdpi.com The (S)-4-(1-AMINOETHYL)PHENOL scaffold is an excellent starting point for ligand synthesis. The nitrogen of the amino group and the oxygen of the phenolic group can act as coordination sites for a metal. researchgate.net For example, reaction with salicylaldehydes produces chiral Schiff base (salen-type) ligands. Furthermore, the amine can be functionalized to create a wide variety of P,N-ligands or amino alcohol ligands, which are effective in numerous asymmetric transformations. mdpi.com Chiral ligands derived from the closely related (S)-1-phenylethylamine have been successfully applied in asymmetric reactions, including enantioselective additions of organozinc reagents to aldehydes and asymmetric epoxidation. nih.govacs.org These ligands create a well-defined chiral environment around the metal catalyst, enabling high levels of enantioselectivity in the formation of chiral products. mdpi.com

| Ligand Type | Synthetic Precursor | Potential Asymmetric Reaction |

| Chiral Amino Alcohol | (S)-4-(1-AMINOETHYL)PHENOL | Asymmetric Borane Reduction of Ketones |

| Chiral Schiff Base | (S)-4-(1-AMINOETHYL)PHENOL + Aldehyde | Asymmetric Cyclopropanation, Michael Addition |

| Chiral P,N-Ligands | Derivatives of (S)-4-(1-AMINOETHYL)PHENOL | Asymmetric Alkylation, Hydrogenation |

This table illustrates the potential of (S)-4-(1-AMINOETHYL)PHENOL as a precursor for various classes of chiral ligands used in asymmetric catalysis.

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptionally high selectivity and under mild, environmentally friendly conditions. diva-portal.orgrsc.org (S)-4-(1-AMINOETHYL)PHENOL is intimately linked with biocatalysis, particularly through the action of transaminase enzymes (TAs). rsc.orgacs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov

ω-Transaminases are widely used for the industrial synthesis of chiral amines. researchgate.netnih.govresearchgate.net They can be employed in two primary ways involving this compound:

Asymmetric Synthesis : An (S)-selective transaminase can synthesize (S)-4-(1-AMINOETHYL)PHENOL directly from the prochiral ketone, 4'-hydroxyacetophenone (B195518), with high enantiomeric excess. acs.orgresearchgate.net

Kinetic Resolution : A highly (R)-selective transaminase can be used to resolve a racemic mixture of (±)-4-(1-aminoethyl)phenol. The enzyme selectively converts the (R)-enantiomer to the corresponding ketone, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. nih.gov

The field of enzyme engineering has been crucial for advancing these applications. nih.govnih.gov Natural transaminases often have limitations in their substrate scope or stability. rsc.org Through techniques like directed evolution and rational design, scientists can create mutant enzymes with enhanced activity towards bulky, non-natural substrates like 4'-hydroxyacetophenone and its derivatives, making the biocatalytic production of (S)-4-(1-AMINOETHYL)PHENOL more efficient and scalable. diva-portal.orgnih.gov

Applications in Biocatalysis and Enzyme Engineering

Modulating Enzyme Activity and Enantioselectivity via Noncanonical Amino Acid Incorporation

The incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful technique for engineering enzymes with novel or enhanced properties. acs.orgnih.gov Enantiopure ncAAs are particularly valuable as building blocks in medicinal chemistry and chemical biology for creating peptides and proteins with improved activities compared to their natural counterparts. rsc.orgresearchgate.net By strategically replacing a canonical amino acid with an ncAA like (S)-4-(1-AMINOETHYL)PHENOL, researchers can introduce new functional groups and steric properties directly into an enzyme's active site.

This site-specific modification can profoundly impact the enzyme's function. For instance, incorporating ncAAs has been shown to be an invaluable tool for probing complex enzyme mechanisms, improving catalytic activity, and designing entirely new enzymes. nih.gov The introduction of a molecule like (S)-4-(1-AMINOETHYL)PHENOL can alter substrate specificity, enhance stability, and modulate the enantioselectivity of a biocatalyst. nih.govnih.gov This approach allows for the fine-tuning of enzymatic reactions, pushing beyond the catalytic capabilities of the 20 canonical amino acids to create biocatalysts for challenging chemical transformations. nih.gov

Enzyme-Substrate Interaction Studies

(S)-4-(1-AMINOETHYL)PHENOL and related phenolic compounds are crucial tools for investigating enzyme-substrate interactions, particularly for enzymes such as tyrosinase and other 4-phenol oxidoreductases. nih.govmdpi.com These enzymes catalyze the oxidation of phenols, a cornerstone of many biological processes and organic synthesis pathways. nih.gov

By using (S)-4-(1-AMINOETHYL)PHENOL as a substrate or substrate analog, researchers can study the binding mechanisms and catalytic activity of these enzymes. Molecular docking studies, for example, can help elucidate how ortho-substituted phenols fit into the enzyme's active site, discerning whether the molecule will act as a substrate or an inhibitor. mdpi.com Such studies provide fundamental insights into how the enzyme recognizes its target and performs its catalytic function. This knowledge is instrumental in expanding the substrate scope of existing enzymes through protein engineering and in designing novel inhibitors or activators. nih.gov

Materials Science Applications

The bifunctional nature of (S)-4-(1-AMINOETHYL)PHENOL, possessing both a reactive phenol (B47542) and an amino group, makes it a versatile precursor in the synthesis of advanced polymers and materials.

Precursors for Polymers and Resins

Phenolic compounds have long been established as fundamental monomers in the production of polymers, most notably phenol-aldehyde resins. google.com The presence of the hydroxyl group on the aromatic ring allows for electrophilic substitution and subsequent polymerization. (S)-4-(1-AMINOETHYL)PHENOL, as a derivative of phenol, can act as a building block for specialty polymers and resins. chemimpex.com Its amine functionality provides an additional reactive site for polymerization, enabling the formation of diverse polymer structures such as polyamides and polyimides, which are not accessible from simple phenols. This dual reactivity allows for the creation of cross-linked networks or linear polymers with tailored properties.

Creation of Advanced Materials

Beyond serving as a basic monomer, (S)-4-(1-AMINOETHYL)PHENOL is employed in the creation of advanced materials with specialized functions. Its distinct chemical structure can be leveraged to enhance the performance and stability of final products. chemimpex.com For example, it can be incorporated into polymer matrices to modify their chemical and physical properties. chemimpex.com One notable application is in the development of drug delivery systems, where incorporating such functional monomers can improve biocompatibility, drug loading capacity, and controlled release profiles. chemimpex.comsemanticscholar.org

Synthesis of Star-Shaped Molecules for Optoelectronics

Star-shaped molecules are a class of dendritic or branched compounds that exhibit unique photophysical and electrochemical properties, making them promising candidates for use in optoelectronic devices. nih.gov The synthesis of these complex architectures often relies on core molecules with multiple reactive sites. While not directly named, molecules with similar functionalities to (S)-4-(1-AMINOETHYL)PHENOL, such as aniline (B41778) and other amino-functionalized aromatic compounds, serve as key building blocks in the synthesis of these materials through methods like the Sonogashira coupling reaction. nih.gov The presence of an aromatic core and a reactive amine group in (S)-4-(1-AMINOETHYL)PHENOL makes it a structurally relevant candidate for constructing the arms of star-shaped polymers and molecules intended for applications in photovoltaics and organic light-emitting diodes (OLEDs).

Research Tools in Biochemistry and Diagnostics

(S)-4-(1-AMINOETHYL)PHENOL and its derivatives serve as important tools in biochemical research and the development of diagnostics. The compound is utilized in studies of neurotransmitter activity, where its structure mimics portions of endogenous signaling molecules. chemimpex.com This allows researchers to probe the function of receptors and enzymes involved in neurotransmission.

Furthermore, it can act as a reagent in various analytical methods, aiding in the detection and quantification of specific biomolecules in complex biological samples. chemimpex.com The reactivity of its phenol and amine groups allows for its use in derivatization schemes or as a binding partner in affinity-based assays. Derivatives of structurally related compounds like 4-aminophenol have also been synthesized to study interactions with macromolecules such as DNA, highlighting the potential of these scaffolds in developing probes and diagnostics. nih.gov

Table 1: Summary of Applications for (S)-4-(1-AMINOETHYL)PHENOL

| Field | Application Area | Specific Use | Key Function |

| Organic Synthesis | Biocatalysis | Incorporation as a noncanonical amino acid into enzymes. | Modulates enzyme activity, stability, and enantioselectivity. |

| Enzymology | Substrate or analog for phenol-oxidizing enzymes. | Elucidates enzyme-substrate binding and catalytic mechanisms. | |

| Materials Science | Polymer Chemistry | Monomer for specialty polymers and resins. | Acts as a bifunctional building block via its phenol and amine groups. |

| Advanced Materials | Functional component in polymer matrices. | Enhances material properties for applications like drug delivery. | |

| Optoelectronics | Precursor for complex molecular architectures. | Serves as a potential building block for star-shaped molecules. | |